![molecular formula C8H7ClINO2 B6287594 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine CAS No. 2586127-42-4](/img/structure/B6287594.png)
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine
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Overview
Description
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, dioxolane, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine typically involves the reaction of 2-chloro-3-(1,3-dioxolan-2-yl)pyridine with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the 4-position of the pyridine ring. Common reagents used in this synthesis include iodine and oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: The dioxolane ring can participate in cyclization reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or organometallic reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or iodo groups.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine is utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against specific targets, such as enzymes or receptors.
Organic Synthesis
The compound serves as an intermediate in the preparation of more complex organic molecules. It can participate in various chemical reactions, including:
- Substitution Reactions : The chloro and iodo groups can be replaced with other nucleophiles.
- Cyclization Reactions : The dioxolane ring can undergo cyclization to form new heterocyclic structures.
Material Science
This compound is also explored for its potential in developing novel materials with unique electronic or optical properties due to its heterocyclic nature.
Recent studies have indicated that this compound exhibits notable antibacterial and antifungal activities.
Case Studies
-
Antibacterial Activity
A study evaluated the antibacterial efficacy of various dioxolane derivatives, including this compound, against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be between 625–1250 µg/mL, indicating moderate antibacterial activity. -
Comparative Analysis
Another study demonstrated that derivatives of dioxolanes exhibited both antibacterial and antifungal activities, reinforcing the therapeutic potential of compounds similar to this compound.
Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Target Organisms |
---|---|---|---|
This compound | 625–1250 | Variable | S. aureus, C. albicans |
Related A | 500 | 200 | E. faecalis, C. albicans |
Related B | 1000 | 150 | S. epidermidis, C. albicans |
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(1,3-dioxolan-2-yl)pyridine
- 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile
- 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline
Uniqueness
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine is unique due to the presence of both chloro and iodo substituents on the pyridine ring, which allows for diverse chemical modifications and applications. The dioxolane ring adds further versatility, enabling cyclization and other reactions that are not possible with simpler pyridine derivatives.
Biological Activity
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, which incorporates a pyridine ring and a dioxolane moiety, suggests potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 2-position with chlorine, at the 4-position with iodine, and at the 3-position with a 1,3-dioxolane group. The presence of these substituents imparts unique electronic properties that influence its reactivity and biological interactions.
The biological activity of this compound is likely mediated through several mechanisms:
- Nucleophilic and Electrophilic Properties : The amine group in the dioxolane can act as a nucleophile, participating in various chemical reactions, including nucleophilic substitutions that are critical for forming carbon-nitrogen bonds essential in drug synthesis .
- Interactions with Biological Targets : Preliminary studies suggest that the compound may interact with specific enzymes or receptors, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing the dioxolane structure have shown effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Antifungal Activity : The compound has also demonstrated antifungal properties against pathogens like Candida albicans, suggesting its potential role in treating fungal infections .
Case Studies
- Synthesis and Testing : A study synthesized a series of dioxolane derivatives and assessed their biological activities. Notably, compounds with similar structures to this compound displayed significant antibacterial activity against S. aureus with MIC values ranging from 625–1250 µg/mL .
- Comparative Analysis : In another study focusing on dioxolanes, researchers found that certain derivatives exhibited both antibacterial and antifungal activities, reinforcing the potential of this class of compounds in pharmaceutical applications .
Data Table: Biological Activity Overview
Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Target Organisms |
---|---|---|---|
This compound | 625–1250 | Variable | S. aureus, C. albicans |
Related Dioxolane Derivative A | 500 | 200 | E. faecalis, C. albicans |
Related Dioxolane Derivative B | 1000 | 150 | S. epidermidis, C. albicans |
Properties
IUPAC Name |
2-chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c9-7-6(5(10)1-2-11-7)8-12-3-4-13-8/h1-2,8H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNZONMWXJSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CN=C2Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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